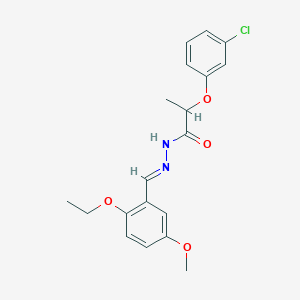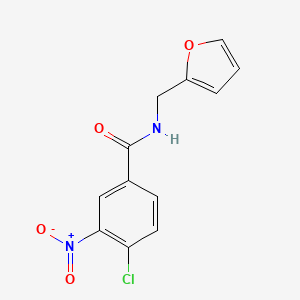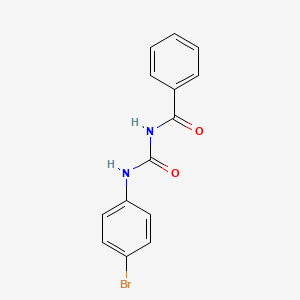![molecular formula C16H21N3O3 B5800189 N,N,N'-trimethyl-N'-[[5-(3-nitrophenyl)furan-2-yl]methyl]ethane-1,2-diamine](/img/structure/B5800189.png)
N,N,N'-trimethyl-N'-[[5-(3-nitrophenyl)furan-2-yl]methyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’-trimethyl-N’-[[5-(3-nitrophenyl)furan-2-yl]methyl]ethane-1,2-diamine is a synthetic compound known for its selective targeting of mitochondria. This compound has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-trimethyl-N’-[[5-(3-nitrophenyl)furan-2-yl]methyl]ethane-1,2-diamine involves several steps, including the protection and deprotection of functional groups, coupling reactions, and purification by column chromatography. The compound is synthesized by attaching a ubiquinone molecule to a triphenylphosphonium cation via an alkyl chain.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar steps as in laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’-trimethyl-N’-[[5-(3-nitrophenyl)furan-2-yl]methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur, especially targeting the nitro group to form amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Conditions vary depending on the specific substitution reaction, but often involve nucleophiles or electrophiles under controlled temperatures and solvents.
Major Products
Oxidation: Products typically include oxidized derivatives of the original compound.
Reduction: Major products include amines formed from the reduction of nitro groups.
Substitution: Products vary based on the substituents introduced during the reaction.
Applications De Recherche Scientifique
N,N,N’-trimethyl-N’-[[5-(3-nitrophenyl)furan-2-yl]methyl]ethane-1,2-diamine has been studied for its potential therapeutic applications in various diseases. Some key applications include:
Neurodegenerative Disorders: The compound has shown promise in reducing oxidative stress and improving mitochondrial function in models of Alzheimer’s and Parkinson’s diseases.
Cardiovascular Diseases: It has been studied for its potential to protect against ischemia-reperfusion injury and improve cardiac function.
Cancer: Research has explored its role in reducing oxidative stress and inducing apoptosis in cancer cells.
Mécanisme D'action
The compound selectively accumulates in the mitochondria due to the high membrane potential and the presence of a negative charge. Once inside the mitochondria, it acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also improves mitochondrial function by enhancing ATP production and reducing mitochondrial membrane potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
MitoQ: A similar compound known for its mitochondrial targeting and antioxidant properties.
Coenzyme Q10: Another compound with antioxidant properties, though it does not selectively target mitochondria as effectively.
Uniqueness
N,N,N’-trimethyl-N’-[[5-(3-nitrophenyl)furan-2-yl]methyl]ethane-1,2-diamine is unique in its selective targeting of mitochondria and its potent antioxidant effects. This selectivity allows for more effective therapeutic applications in diseases associated with mitochondrial dysfunction.
Propriétés
IUPAC Name |
N,N,N'-trimethyl-N'-[[5-(3-nitrophenyl)furan-2-yl]methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-17(2)9-10-18(3)12-15-7-8-16(22-15)13-5-4-6-14(11-13)19(20)21/h4-8,11H,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWDWXTWSXZHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5800113.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5800116.png)


![2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5800141.png)
![4-ethoxy-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B5800149.png)


![3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5800167.png)


![4-[(1,3-Benzodioxol-5-ylcarbamothioylamino)methyl]benzoic acid](/img/structure/B5800183.png)
![9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5800202.png)
![N-[(1,3-dioxoinden-2-ylidene)amino]-4-methoxybenzamide](/img/structure/B5800203.png)
